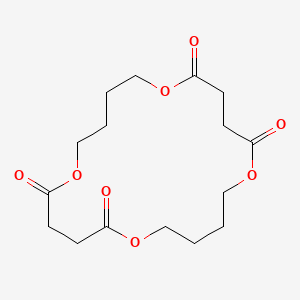

1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone

Description

Overview of Macrocyclic Lactones and Esters

Esters are a class of organic compounds characterized by a carbonyl group adjacent to an ether linkage (-COO-). When the ester functional group is part of a cyclic structure, the compound is referred to as a lactone. tutorchase.combritannica.com These cyclic esters can vary significantly in ring size. Macrocycles are generally defined as molecules containing a ring of twelve or more atoms. wikipedia.org Consequently, macrocyclic lactones are large ring structures containing one or more ester linkages.

The compound 1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone is an example of a macrocyclic tetraester, meaning it is a large cyclic molecule containing four ester groups within its ring structure. Such molecules are also referred to as cyclic oligoesters.

Contextual Significance of Large Cyclic Esters in Organic Chemistry

Large cyclic esters, or macrocyclic lactones, hold considerable significance in various domains of organic chemistry. Their unique topology, being end-group-free cyclic structures, imparts distinct physical and chemical properties compared to their linear counterparts, such as reduced melt viscosity and different thermal characteristics. polympart.com

A primary area of importance is in polymer chemistry, where macrocyclic esters serve as monomers for ring-opening polymerization (ROP). This method is an effective route to synthesize high-molecular-weight polyesters, which are valued for their biodegradability and biocompatibility. fiveable.me The reactivity and conformational arrangement of these macrocyclic monomers can influence the properties of the resulting polymers. researchgate.net Furthermore, the study of macrocycles is crucial in medicinal chemistry and drug discovery, as many bioactive natural products feature macrocyclic scaffolds. nih.govmdpi.com

Classification and Structural Characteristics of Macrocyclic Polyketones/Tetralkoxycyclohexanes

The classification of this compound is based on its core structure. It is a 20-membered macrocycle containing four ester functional groups, classifying it as a macrocyclic tetraester. While the term "polyketone" typically refers to polymers featuring a backbone of repeating ketone units, its use in the context of this molecule likely refers to the presence of multiple carbonyl (ketone) groups as part of the ester functionalities. akro-plastic.comrsc.org Structurally, the compound is not a polymeric polyketone. The term "tetralkoxycyclohexane" is not applicable to the structure of this compound.

The specific compound, this compound, is a cyclic oligomer that can be derived from the condensation polymerization of butane-1,4-diol and succinic acid. X-ray crystallography has revealed that the 20-membered ring of this molecule adopts a remarkably flat, rectangular structure and is centrosymmetric. researchgate.net This defined conformational feature is a key structural characteristic. researchgate.net

Detailed Research Findings on this compound

This compound is a white solid with the chemical formula C₁₆H₂₄O₈ and a molecular weight of 344.36 g/mol . nih.gov Its structure and properties have been characterized and are available through various chemical databases.

Interactive Data Table: Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₁₆H₂₄O₈ | nih.gov |

| Molecular Weight | 344.36 g/mol | nih.gov |

| IUPAC Name | This compound | nih.gov |

| CAS Number | 110365-01-0 | nih.gov |

| Canonical SMILES | C1CC(=O)OCCCCOC(=O)CC(=O)OCCCCO1 | chemspider.com |

| InChIKey | FQFYNHBRDVTSLE-UHFFFAOYSA-N | nih.gov |

Crystal Structure and Molecular Geometry

Detailed structural analysis via X-ray crystallography has provided significant insights into the conformation of this compound. The key findings from these studies are summarized below:

Ring Structure: The molecule consists of a 20-membered ring. researchgate.net

Symmetry: It possesses a crystallographic center of inversion, making the molecule centrosymmetric. researchgate.net

Conformation: The ring adopts an approximately flat, rectangular shape. researchgate.net This planarity is a notable feature for a macrocycle of this size.

Intermolecular Interactions: The crystal packing is stabilized by intermolecular C—H⋯O hydrogen bonds involving all of the carbonyl oxygen atoms. researchgate.net

This well-defined, relatively rigid conformation may be linked to its reactivity as a monomer in ring-opening polymerization processes and could influence the properties of polymers derived from it. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24O8/c17-13-5-6-15(19)23-11-3-4-12-24-16(20)8-7-14(18)22-10-2-1-9-21-13/h1-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQFYNHBRDVTSLE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(=O)CCC(=O)OCCCCOC(=O)CCC(=O)OC1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80469313 | |

| Record name | 1,6,11,16-Tetraoxacycloeicosane-2,5,12,15-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

344.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110365-01-0 | |

| Record name | 1,6,11,16-Tetraoxacycloeicosane-2,5,12,15-tetrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80469313 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 1,6,11,16 Tetraoxacycloicosane 2,5,12,15 Tetrone

Macrolactonization Strategies

Macrolactonization is a key strategy for the synthesis of large-ring lactones. nih.gov These reactions involve the formation of an ester bond within a single molecule, a hydroxy acid, to form a cyclic ester or lactone. youtube.com The success of these reactions is highly dependent on the chosen methodology, which must activate the carboxylic acid group to facilitate attack by the hydroxyl group. acs.org

The intramolecular cyclization of a suitable ω-hydroxycarboxylic acid is the most direct conceptual route to macrolactones. For a complex target like 1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone, this would involve a linear precursor containing the requisite ester and ether linkages, terminating in a hydroxyl and a carboxylic acid group. The challenge lies in activating the carboxyl group sufficiently for it to react with the distant hydroxyl group in preference to reacting with another molecule. univ-amu.fr

To overcome the high activation barrier and unfavorable entropy of macrolactonization, a variety of stoichiometric coupling reagents have been developed. These reagents activate the carboxylic acid, converting it into a highly reactive intermediate that readily undergoes intramolecular attack by the hydroxyl group. acs.org

Developed by E.J. Corey and K.C. Nicolaou in 1974, this method is a mild and efficient procedure for synthesizing macrolides. wikipedia.orgyoutube.com The reaction employs phosphines, such as triphenylphosphine (PPh₃), and a disulfide, typically 2,2'-dipyridyl disulfide. wikipedia.orgwikiwand.comsemanticscholar.org The hydroxy acid precursor first reacts to form a 2-pyridinethiol ester. This intermediate is highly activated toward nucleophilic attack. The subsequent intramolecular attack by the terminal hydroxyl group proceeds under neutral conditions, often requiring reflux in a nonpolar solvent like xylene or toluene, to yield the macrolactone and 2-pyridinethione. wikipedia.orgyoutube.com This "double activation" method capitalizes on the high electrophilicity of the thioester's carbonyl carbon. semanticscholar.org The reaction rate can be significantly increased by adding silver salts, such as AgBF₄ or AgClO₄. univ-amu.frchem-station.com

Table 1: Representative Conditions for Corey-Nicolaou Macrolactonization

| Reagent System | Solvent | Temperature | Typical Yield | Ref. |

|---|---|---|---|---|

| PPh₃, 2,2'-dipyridyl disulfide | Xylene | Reflux | Moderate to High | wikipedia.org |

The Yamaguchi macrolactonization, first reported in 1979 by Masaru Yamaguchi, is a powerful and widely used method for the synthesis of macrolactones and highly functionalized esters. santiago-lab.comwikipedia.org This method involves the conversion of the seco acid into a mixed anhydride using 2,4,6-trichlorobenzoyl chloride, also known as the Yamaguchi reagent, in the presence of a base like triethylamine (TEA). santiago-lab.comchem-station.com This mixed anhydride is then treated with a nucleophilic catalyst, most commonly 4-dimethylaminopyridine (DMAP), under high-dilution conditions. chem-station.comresearchgate.net The bulky ortho-chloro substituents on the benzoyl group sterically hinder attack at the benzoyl carbonyl, directing the intramolecular nucleophilic attack of the hydroxyl group to the desired carbonyl of the seco acid backbone. chem-station.com The reaction is often carried out at elevated temperatures in a solvent like toluene. santiago-lab.comchem-station.com

Table 2: Typical Reagents and Conditions for Yamaguchi Macrolactonization

| Activating Reagent | Base | Catalyst | Solvent | Conditions | Ref. |

|---|

Cyanuric chloride (2,4,6-trichloro-1,3,5-triazine) is an inexpensive, stable, and versatile reagent that can be used to promote macrolactonization. tandfonline.comnih.gov The mechanism is thought to be closely related to that of the Corey-Nicolaou macrolactonization. acs.org The carboxylic acid displaces one of the chlorine atoms on the triazine ring to form a highly reactive acyl-triazine intermediate. This activation facilitates the intramolecular attack by the hydroxyl group to form the macrolactone. The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl generated. This method serves as an efficient, metal-free alternative for lactone synthesis. tandfonline.com

Table 3: General Conditions for Cyanuric Chloride Mediated Macrolactonization

| Activating Reagent | Base | Solvent | Temperature | Ref. |

|---|

More recent developments in macrolactonization include methods based on the activation of carboxylic acids via phosphonium zwitterions. snnu.edu.cn In one approach, a phosphine, such as triphenylphosphine, reacts with a Michael acceptor to form a phosphonium zwitterion in situ. researchgate.netnih.gov This zwitterionic species then reacts with the seco acid to generate a highly reactive acyloxyphosphonium salt. snnu.edu.cn This activated intermediate is susceptible to intramolecular attack by the hydroxyl group, leading to the formation of the macrolactone with the regeneration of the phosphine catalyst. These methods are notable for proceeding under mild conditions and for their ability to preserve the stereochemical integrity of sensitive substrates. snnu.edu.cn

Table 4: Example of Phosphonium-Based Activation System

| Promoter System | Reaction Steps | Key Intermediate | Benefit | Ref. |

|---|

Intramolecular Cyclization of Seco Acids

Catalytic Macrolactonization Systems

Catalytic macrolactonization represents a powerful and efficient approach for the synthesis of large-ring lactones. These methods often offer milder reaction conditions and improved yields compared to classical stoichiometric approaches by utilizing catalysts to activate the substrates and facilitate the ring-closing step.

Transition metal catalysis provides a versatile toolkit for macrocyclization through various mechanisms, including C-H bond activation. mdpi.com While direct application to this compound is not extensively documented, established principles can be applied to its synthesis from a suitable linear precursor.

One potential strategy is the palladium-catalyzed lactonization of a linear carboxylic acid. acs.org This approach involves the directed activation of a C(sp³)–H bond, followed by reductive elimination to form the ester linkage. For the target molecule, a linear precursor such as 4-((4-hydroxybutoxy)carbonyl)butanoic acid could theoretically undergo dimerization and subsequent dual lactonization, although controlling such a sequence would be complex. A more direct, albeit challenging, approach would involve a Pd-catalyzed C-H oxidation of a di-acid or diol precursor designed to favor macrocyclization.

Rhodium-catalyzed reactions, such as alkene-alkene ring-closing coupling, have also been employed for the synthesis of polyketide macrocycles. mdpi.com A hypothetical precursor to the target tetrone, containing appropriate unsaturated functionalities, could be cyclized using a rhodium catalyst to form the 20-membered ring, which would then be converted to the saturated tetrone.

Table 1: Examples of Transition Metal-Catalyzed Macrolactonization

| Catalyst System | Substrate Type | Ring Size | Yield (%) | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ / Ligand | Aliphatic Carboxylic Acids | 14-16 | 50-80 | acs.org |

| [Rh(cod)Cl]₂ | Dienes | 12-14 | 44-72 | mdpi.com |

This table presents data for analogous systems to illustrate the potential of the methodology.

Brønsted and Lewis acids are fundamental catalysts in esterification and macrolactonization reactions. nih.govmdpi.com They function by activating the carboxylic acid group, making it more susceptible to nucleophilic attack by the alcohol. The synthesis of this compound can be achieved through the cyclooligomerization of succinic acid and 1,4-butanediol (B3395766) or the direct cyclization of a linear dihydroxy di-acid precursor under acidic conditions.

Lewis acids , such as scandium(III) triflate or hafnium(IV) triflate, are known to be effective catalysts for macrolactonization, even in the presence of water. snnu.edu.cn Their oxophilicity allows for efficient activation of the carboxyl group. The reaction is typically carried out under high dilution to favor the intramolecular cyclization over intermolecular polymerization.

Brønsted acids , from simple protic acids like HCl to more complex systems like chiral phosphoric acids, also catalyze the reaction. researchgate.netnih.gov The use of a "super Brønsted acid," generated by combining a Lewis acid with a Brønsted acid (Lewis acid-assisted Brønsted acid, LBA), can significantly enhance the acidity and catalytic activity, potentially allowing for lower catalyst loadings and milder conditions. nih.gov

Table 2: Acid-Catalyzed Macrolactonization Conditions

| Catalyst | Substrate | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|---|

| Hf(OTf)₄ | Seco Acid | Toluene | Reflux | ~85 | snnu.edu.cn |

| Sc(OTf)₃ | Diacid & Diol | Dichloromethane | Room Temp | ~70 | snnu.edu.cn |

This table shows representative conditions for macrolactonization reactions relevant to the synthesis of the target compound.

While this compound itself is an achiral molecule, the principles of enantioselective macrolactonization are crucial for the synthesis of its chiral analogues or other complex macrocycles. researchgate.net These approaches typically involve the use of chiral catalysts to control the stereochemistry of the cyclization process.

Strategies for enantioselective macrolactonization include:

Kinetic Resolution: A chiral catalyst can selectively cyclize one enantiomer of a racemic linear precursor faster than the other, allowing for the separation of a chiral macrocycle and the unreacted enantiomer.

Dynamic Kinetic Resolution (DKR): If the stereocenters in the linear precursor can be epimerized under the reaction conditions, a chiral catalyst can convert a racemic starting material into a single enantiomer of the macrocyclic product in high yield. researchgate.net

Desymmetrization: A prochiral linear substrate can be cyclized with a chiral catalyst to produce a chiral macrocycle.

Catalysts used in these approaches include chiral N-heterocyclic carbenes (NHCs), Lewis acids complexed with chiral ligands, and biocatalysts like enzymes. researchgate.netresearchgate.net For example, an NHC-catalyzed approach could be envisioned for the dimerization and cyclization of a suitable precursor to form a chiral tetralactone.

Ring-Expansion Methodologies

Ring-expansion methodologies offer an alternative to direct macrocyclization, often avoiding the need for high-dilution conditions. nih.govwhiterose.ac.uk This strategy involves the synthesis of a smaller, more easily formed ring, which is then expanded to the desired macrocyclic size through the insertion of atoms. researchgate.net

A potential route to this compound could start with the synthesis of a smaller cyclic diester, such as the 10-membered ring formed from one molecule of succinic acid and one molecule of 1,4-butanediol. This smaller lactone could then undergo a ring-expansion reaction, for instance, through a radical-triggered cascade, to insert the remaining fragments and form the final 20-membered ring. rsc.org Iterative ring expansion protocols, where linear fragments are sequentially inserted into a lactam or lactone, have proven effective for assembling macrocycles in high yields. nih.gov

Chemoenzymatic Synthesis Routes

Chemoenzymatic synthesis combines the advantages of chemical synthesis with the high selectivity of biocatalysis. Enzymes, particularly lipases, are highly effective at catalyzing esterification reactions under mild conditions and can be used for macrolactonization. nih.govchemrxiv.org

The synthesis of this compound could be achieved using a lipase (B570770), such as Candida antarctica lipase B (CALB), to catalyze the cyclooligomerization of succinic acid and 1,4-butanediol or their activated esters. These enzymatic reactions are often performed in organic solvents to shift the equilibrium toward ester formation. The enzyme's active site can act as a template, pre-organizing the linear precursor in a conformation that favors intramolecular cyclization, thereby increasing the yield of the desired macrocycle. nih.govacs.org This approach is particularly valuable for its environmental friendliness and high selectivity.

Alternative Macrocyclization Approaches

Beyond the catalytic methods discussed, other strategies can be employed for the synthesis of macrocycles like this compound. Classical methods often rely on high dilution to minimize intermolecular side reactions, using stoichiometric activating agents such as dicyclohexylcarbodiimide (DCC) or 2,4,6-trichlorobenzoyl chloride (Yamaguchi reagent) to facilitate the ester bond formation. nih.gov

Another powerful alternative is ring-closing metathesis (RCM), which utilizes ruthenium-based catalysts to form a carbon-carbon double bond within a linear precursor. cam.ac.uk A hypothetical di-unsaturated linear diester precursor could be cyclized via RCM to form a 20-membered unsaturated macrocycle, which could then be hydrogenated to yield the target saturated tetralactone.

Template-Directed Synthesis

Template-directed synthesis utilizes a central atom or molecule, the template, to organize a linear precursor into a conformation that facilitates the desired ring-closing reaction. e-bookshelf.denih.gov This pre-organization minimizes the entropic barrier to cyclization and shields the reactive ends from intermolecular reactions. The template can be a metal ion that coordinates to donor atoms in the precursor or a covalently bound molecular entity that is later removed. nih.gov

In the context of this compound, a conceptual template-driven approach would involve the cyclization of two equivalents of a precursor like 4-(succinoyloxy)butanoic acid. A template could hold these two molecules in proximity and in the correct orientation for a head-to-tail dimerization and cyclization. For instance, syntheses of macrocyclic S,O-lactones have been successfully achieved using a cyclic stannoxathiane as a template, which reacts with diacyl dihalides to yield monomeric, dimeric, trimeric, or tetrameric macrocycles with high stereospecificity. biu.ac.il This principle of using a template to control the degree of oligomerization before cyclization is directly applicable. The template effect can be a powerful tool, as some macrocyclic products are not obtained at all in the absence of the templating agent. acs.org

| Template Type | Mechanism of Action | Key Features | Relevant Examples |

|---|---|---|---|

| Metal Cation | Coordinates to heteroatoms (e.g., oxygen, nitrogen) in the precursor, bringing reactive ends into proximity (Kinetic Template Effect). e-bookshelf.de | Effective for synthesizing crown ethers and macrocycles with nitrogen donor atoms. e-bookshelf.de The metal can be difficult to remove post-synthesis. | Synthesis of macrocyclic peptides and lactones. acs.orguniv-amu.fr |

| Covalent Template | Reversibly binds to the precursor(s), forming a rigid assembly that directs the cyclization reaction. nih.gov | Offers high control over product structure; requires orthogonal reactions for attachment and cleavage. nih.gov | Boronic acid templates for bis-phenol cyclization; foldamer templates for macrocyclization via aldol reactions. nih.gov |

| Anion Template | Uses an anion to direct the assembly of precursors through hydrogen bonding or electrostatic interactions. | Less common but effective for specific systems, particularly those with hydrogen bond donors. | Synthesis of specific macrocyclic polyamines. |

Supramolecular-Driven Macrolactonization

Building on the concept of pre-organization, supramolecular-driven macrolactonization employs non-covalent interactions to guide the cyclization process. chemrxiv.orgchemrxiv.orgresearchgate.net This strategy aims to create a "supramolecular template" that facilitates the ring-closing step, potentially avoiding the need for high-dilution conditions. chemrxiv.orgchemrxiv.org By using promoters that can engage in hydrogen bonding, π-π stacking, or other weak interactions with the linear precursor, the molecule is encouraged to adopt a folded conformation where the reactive termini—a hydroxyl and a carboxylic acid group—are positioned for intramolecular reaction.

This approach has been explored as a versatile and user-friendly system for a wide array of substrates, including the formation of macrolactones and macrodiolides. chemrxiv.org For example, a method was developed that combines the formation of a mixed anhydride with a speculated supramolecular template to achieve efficient macrolactonization. chemrxiv.org This strategy demonstrated remarkable efficacy for large ring sizes (17- to 29-membered rings) with yields up to 98%, effectively preventing the formation of corresponding macrodiolides. chemrxiv.org While the proportion of macrodiolide byproducts increased with smaller ring sizes, the method proved compatible with various functional groups. chemrxiv.org

| Strategy | Description | Advantages | Reported Yields |

|---|---|---|---|

| Mixed Anhydride with Supramolecular Template | Uses an activating agent (e.g., pentafluorobenzoyl chloride) in a system speculated to promote a pre-organized substrate conformation. chemrxiv.org | High yields for large rings, good functional group tolerance, can avoid strict high-dilution. chemrxiv.org | Up to 98% for 17- to 29-membered rings. chemrxiv.org |

| Amphoteric Molecules | Utilizes molecules containing both acidic and basic sites to catalyze peptide macrocyclization through a proton-transfer network. uni-kiel.de | Enables cyclization of linear peptides under mild conditions. uni-kiel.de | Not specified for target molecule. |

| Ion Pair Driven Dimerization | Uses zwitterionic precursors that self-assemble through electrostatic interactions prior to cyclization. uni-kiel.de | Promotes dimerization and subsequent macrocyclization in specific cases. | Not specified for target molecule. |

Recombination and Cycloaddition Reactions (e.g., [2+2] macrocycles)

An alternative to the end-to-end cyclization of a single long precursor is the construction of macrocycles from smaller subunits through recombination or cycloaddition reactions. nih.gov The [2+2] cycloaddition, for instance, can be a powerful, atom-economical method for synthesizing four-membered rings, which can be part of a larger macrocyclic structure. acs.orgresearchgate.net The target molecule, this compound, is structurally a [2+2] cycloadduct (dimer) of two molecules of a 10-membered hydroxy-ester-acid precursor.

Recent research has demonstrated that visible light-mediated intermolecular [2+2] cycloadditions can be used to generate macrocyclic dimeric lactones of up to 30-membered rings in a single step. chemrxiv.org This method deviates from traditional macrolactonization and relies on the photochemical reactivity of precursors to favor intermolecular dimerization followed by cyclization over an intramolecular reaction. chemrxiv.org Similarly, transition-metal-catalyzed [2+2+2] cycloadditions of three alkynes are a highly reliable and atom-economical route to complex polycyclic systems, including those containing a macrocyclic ring. nih.gov These strategies offer novel retrosynthetic disconnections for large ring systems.

| Reaction Type | Description | Catalyst/Conditions | Advantages |

|---|---|---|---|

| [2+2] Photocycloaddition | Intermolecular cycloaddition of two precursor molecules to form a dimeric macrocycle. chemrxiv.org | Visible light, photosensitizer. chemrxiv.org | Forms large, complex macrocycles in one step; avoids traditional macrolactonization challenges. chemrxiv.org |

| [2+2+2] Cycloaddition | Transition-metal-catalyzed cyclotrimerization of alkynes or alkynes and alkenes integrated into a macrocyclic precursor. nih.gov | Organometallic complexes of Rh, Co, Ni, etc. nih.govrsc.org | Highly atom-economical, forms multiple C-C bonds in a single operation. nih.gov |

| Azide-Alkyne Cycloaddition (Click Chemistry) | Joins two ends of a linear precursor functionalized with an azide and an alkyne to form a triazole-containing macrocycle. core.ac.ukcam.ac.uk | Copper(I) or Ruthenium catalysts. core.ac.uk | High efficiency, mild conditions, robust and versatile. cam.ac.uk |

Considerations in Synthetic Design for Large Ring Systems

The synthesis of macrocycles like this compound is governed by a set of fundamental principles that must be addressed to achieve practical yields.

Prevention of Dimerization and Oligomerization

The foremost challenge in any macrolactonization is suppressing competing intermolecular reactions. researchgate.net The intramolecular ring-closing reaction is a unimolecular process (first-order kinetics), whereas dimerization and polymerization are bimolecular or higher-order processes (second-order kinetics). acs.org Consequently, the rate of polymerization is highly dependent on the concentration of the linear precursor. At high concentrations, intermolecular reactions dominate, leading to a mixture of linear oligomers and polymers. The strategies discussed previously, such as template synthesis and supramolecular pre-organization, are designed precisely to favor the intramolecular pathway regardless of concentration by conformationally biasing the precursor towards cyclization. univ-amu.frresearchgate.net

High Dilution Protocols and Alternatives

The classical solution to favoring macrocyclization is the high dilution principle. wikipedia.org By maintaining a very low concentration of the linear precursor (typically <0.01 M), the probability of two molecules encountering each other is significantly reduced, thus kinetically favoring the intramolecular reaction. wikipedia.orgacs.org This is practically achieved by the slow addition of the precursor solution, often using a syringe pump, to a large volume of refluxing solvent. acs.orgwikipedia.org

While effective, high dilution protocols are inefficient, requiring vast quantities of solvent and long reaction times, making them unsuitable for large-scale synthesis. snnu.edu.cn This has driven the development of several alternatives:

Catalytic Methods: The development of highly efficient catalysts for cyclization can accelerate the intramolecular reaction to such an extent that it outcompetes polymerization even at higher concentrations (≥0.2 M). acs.org Palladium-catalyzed macrolactonizations via C-H oxidation, for example, can proceed at 10-20 mM without the need for slow-addition techniques. nih.gov

| Method | Principle | Advantages | Disadvantages |

|---|---|---|---|

| High Dilution | Kinetically favors unimolecular cyclization by keeping precursor concentration low (e.g., 10⁻³ M). acs.orgwikipedia.org | Generally applicable and conceptually simple. wikipedia.org | Requires large solvent volumes, long reaction times, inefficient for scale-up. snnu.edu.cn |

| Pseudo-High Dilution (Solid Support) | Immobilizes precursor, creating isolated reaction sites that mimic high dilution. acs.org | Avoids large solvent volumes; allows for easier product purification. acs.org | Requires extra steps for attachment to and cleavage from the support. |

| Catalysis at High Concentration | Uses a highly active catalyst to accelerate intramolecular reaction, making it faster than intermolecular reactions. acs.org | Greatly improved volumetric efficiency, suitable for larger scale synthesis. acs.org | Catalyst development can be challenging and substrate-specific. |

Atom Economy in Macrolactonization

Atom economy is a core principle of green chemistry that measures the efficiency of a reaction by calculating the proportion of reactant atoms incorporated into the final product. wordpress.comwikipedia.org In macrolactonization, the ideal reaction is the direct cyclization of a hydroxy acid, which has 100% atom economy as water is the only byproduct. However, many widely used methods require stoichiometric activating agents, which generate significant waste.

For example:

Yamaguchi Esterification: Uses 2,4,6-trichlorobenzoyl chloride as an activating agent, which is not incorporated into the product. chemrxiv.org

Corey-Nicolaou Macrolactonization: Employs triphenylphosphine and 2,2'-dipyridyl disulfide, generating triphenylphosphine oxide and other byproducts. chemrxiv.orgnih.gov

Mukaiyama Macrolactonization: Utilizes pyridinium salts as activating agents. acs.orgchemrxiv.org

These methods, while effective, suffer from poor atom economy. snnu.edu.cn In contrast, modern approaches like transition-metal-catalyzed C-H activation or cycloaddition reactions can be highly atom-economical. nih.govsnnu.edu.cn Rh-catalyzed hydrooxycarbonylation, for example, is a redox-neutral process where the alkyne precursor acts as an internal oxidant, representing an attractive, atom-economic alternative. snnu.edu.cn Evaluating the atom economy of a chosen synthetic route is a critical consideration in designing sustainable and efficient syntheses of macrocycles. researchgate.net

Advanced Spectroscopic and Diffraction Based Characterization for Structural Elucidation of 1,6,11,16 Tetraoxacycloicosane 2,5,12,15 Tetrone

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule. For a molecule with the symmetry of 1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone, which possesses a crystallographic center of inversion, NMR is particularly powerful in confirming its structural integrity and assessing its conformational dynamics in solution. researchgate.net

Proton NMR (¹H NMR) analysis is the first step in confirming the identity and purity of a synthesized sample of this compound. The spectrum provides information based on chemical shifts (δ), signal multiplicity (splitting patterns), and integration (proton count).

Due to the molecule's symmetry, a simplified spectrum is expected. There are three chemically distinct types of methylene (B1212753) (-CH₂) groups in each repeating unit:

-C(=O)-CH₂- : Protons alpha to a carbonyl group.

-C(=O)-CH₂-CH₂-C(=O)- : Protons beta to a carbonyl group.

-O-CH₂- : Protons adjacent to an ether oxygen atom.

The expected ¹H NMR signals would appear as triplets due to coupling with adjacent methylene groups. The protons adjacent to the electronegative oxygen atoms of the ester linkages (-O-CH₂-) would be the most deshielded and appear furthest downfield. The protons alpha to the carbonyl groups (-C(=O)-CH₂-) would also be downfield, while the central methylene protons of the succinate (B1194679) moiety (-CH₂-CH₂-) would be the most shielded and appear furthest upfield. Analysis of the coupling constants (J-values) between these signals confirms the connectivity of the aliphatic chains. The integration of these signals should correspond to the 8 protons of each unique type, confirming the structural integrity of the 20-membered ring. researchgate.net

Carbon-13 NMR (¹³C NMR) spectroscopy probes the carbon framework of the molecule. In a proton-decoupled ¹³C NMR spectrum, each chemically unique carbon atom produces a single peak, making it an excellent tool for verifying the molecular symmetry. Given the centrosymmetric nature of this compound, the spectrum is expected to display only four distinct signals, corresponding to the four unique carbon environments in the asymmetric unit. researchgate.net

The chemical shifts of these signals are highly indicative of their functional group:

Carbonyl Carbons (-C=O): These are the most deshielded carbons and are expected to appear in the δ 170-180 ppm region.

Ester Methylene Carbons (-O-CH₂-): These carbons are attached to an electronegative oxygen atom and will appear in the δ 60-70 ppm range.

Aliphatic Methylene Carbons (-CH₂-): The two remaining methylene carbons from the succinate and butanediol (B1596017) fragments will appear in the more shielded aliphatic region, typically between δ 20-40 ppm.

The observation of exactly four signals provides strong evidence for the proposed high-symmetry structure of the macrocycle.

Table 1: Predicted ¹³C NMR Chemical Shift Ranges

| Carbon Type | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Carbonyl (-C =O) | 170 - 180 |

| Ester Methylene (-O-C H₂) | 60 - 70 |

| Aliphatic Methylene (-C H₂-CH₂-) | 20 - 40 |

| Aliphatic Methylene (-C(=O)-C H₂-) | 20 - 40 |

While X-ray crystallography reveals that the 20-membered ring adopts a relatively flat, rectangular structure in the solid state, its conformation in solution can be investigated using two-dimensional NMR techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect Spectroscopy (ROESY). researchgate.net These experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å), regardless of whether they are connected by chemical bonds.

For this compound, a NOESY or ROESY spectrum would be used to map the spatial relationships between the different methylene groups. Cross-peaks between specific protons would indicate that they are near each other in the molecule's average solution conformation. This data can be used to build a 3D model of the macrocycle's structure in solution, revealing the degree of flexibility or rigidity of the ring and confirming whether the solid-state flat conformation is maintained.

Mass Spectrometry (MS)

Mass spectrometry (MS) is an essential analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the exact molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a soft ionization technique that allows for the precise mass determination of molecules with minimal fragmentation. For this compound, which has a molecular formula of C₁₆H₂₄O₈, the calculated monoisotopic mass is 344.147118 Da. chemspider.com

In an ESI-HRMS experiment, the analysis would confirm this exact mass, typically with an accuracy of less than 5 ppm. The molecule is expected to ionize by forming adducts with cations present in the solvent, such as hydrogen ([M+H]⁺), sodium ([M+Na]⁺), or potassium ([M+K]⁺). The observation of these ions at their predicted high-resolution m/z values provides unambiguous confirmation of the compound's elemental composition.

Table 2: Predicted ESI-HRMS Adducts

| Ion Formula | Adduct | Calculated m/z |

|---|---|---|

| [C₁₆H₂₅O₈]⁺ | [M+H]⁺ | 345.15434 |

| [C₁₆H₂₄O₈Na]⁺ | [M+Na]⁺ | 367.13629 |

| [C₁₆H₂₄O₈K]⁺ | [M+K]⁺ | 383.11023 |

Fast Atom Bombardment Mass Spectrometry (FABMS) is another soft ionization technique historically used for determining the molecular weights of non-volatile and thermally labile compounds. In this method, the sample is dissolved in a liquid matrix (such as glycerol) and bombarded with a high-energy beam of neutral atoms (e.g., Argon or Xenon).

This process desorbs and ionizes the analyte molecules, primarily through protonation, yielding a prominent quasimolecular ion ([M+H]⁺). For this compound, the FABMS spectrum would be expected to show a strong signal at m/z 345, corresponding to the protonated molecule. The observation of this ion confirms the molecular weight of 344 g/mol . While producing more background noise from the matrix compared to ESI, FABMS is a robust method for verifying the molecular mass of macrocyclic structures.

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) for Supramolecular Assembly Analysis

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is a powerful technique for the analysis of supramolecular assemblies. researchgate.netajbls.com This soft ionization method is particularly well-suited for characterizing large, non-covalently bound molecular systems, which are often fragile and prone to fragmentation with other ionization techniques. rsc.org While specific MALDI-TOF studies on supramolecular assemblies of this compound are not extensively detailed in the available literature, the principles of the technique are highly applicable to understanding its potential non-covalent interactions.

The utility of MALDI-TOF-MS has been demonstrated in the characterization of various metallo-supramolecular coordination arrays and other macrocyclic architectures. researchgate.netresearchgate.net The technique can provide information on the stoichiometry and stability of host-guest complexes and self-assembled structures. For a compound like this compound, which possesses multiple oxygen atoms capable of coordinating with cations, MALDI-TOF could be employed to study its complexation behavior.

In a typical experiment, the analyte is co-crystallized with a matrix material that absorbs laser energy. The laser irradiation causes the matrix to vaporize, carrying the intact supramolecular assembly into the gas phase as an ion. The time it takes for the ion to travel through a flight tube to a detector is measured, which corresponds to its mass-to-charge ratio (m/z). This allows for the determination of the molecular weights of large assemblies with high precision. rsc.org For instance, the technique has been used to identify hydrogen-bonded assemblies after labeling with silver ions (Ag+), which helps in the formation of positively charged species in a non-destructive manner. nih.gov

Vibrational Spectroscopy

Fourier-Transform Infrared (FT-IR) spectroscopy is a fundamental technique for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound is characterized by absorption bands corresponding to its constituent ester groups and aliphatic chains.

The most prominent features in the spectrum are related to the ester functional groups. A strong absorption band is expected in the region of 1750-1735 cm⁻¹ due to the C=O (carbonyl) stretching vibration. vscht.cz The C-O stretching vibrations within the ester linkages typically produce strong bands in the fingerprint region, between 1300 cm⁻¹ and 1000 cm⁻¹. libretexts.org Additionally, the aliphatic C-H bonds of the methylene (-CH₂) groups in the macrocyclic ring give rise to stretching vibrations in the 3000-2850 cm⁻¹ range and bending vibrations around 1470-1450 cm⁻¹. libretexts.org

Specific investigations into the crystal transitions of this compound have identified absorbance peaks at 841 and 873 cm⁻¹. researchgate.net These peaks are sensitive to the conformational state of the molecule within the crystal lattice. The presence of an isosbestic point at 820 cm⁻¹ in certain studies indicates a clear transition between two crystalline forms (α and β) without the contribution of an amorphous phase. researchgate.net

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Observed Wavenumber (cm⁻¹) |

|---|---|---|---|

| C=O (Ester) | Stretching | 1750-1735 | N/A |

| C-O (Ester) | Stretching | 1300-1000 | N/A |

| C-H (Aliphatic) | Stretching | 3000-2850 | N/A |

| C-H (Aliphatic) | Bending | 1470-1450 | N/A |

| Crystal Lattice | Vibration | N/A | 841, 873 |

X-ray Diffraction Analysis

Studies on this compound have revealed that the 20-membered ring adopts an unexpectedly flat, rectangular structure. researchgate.net The molecule lies across a crystallographic center of inversion. This planarity is a key conformational feature. The crystal structure is stabilized by intermolecular C—H⋯O hydrogen bonds, which involve all of the carbonyl oxygen atoms. researchgate.net These non-covalent interactions play a crucial role in the molecular packing.

The crystallographic data confirms the stereochemistry and provides a detailed picture of the three-dimensional arrangement of the atoms. This information is invaluable for understanding the compound's physical properties and its potential for forming host-guest complexes.

| Crystallographic Parameter | Value |

|---|---|

| Molecular Formula | C₁₆H₂₄O₈ |

| Crystal System | Triclinic |

| Space Group | Pī |

| Molecular Conformation | Approximately flat, rectangular 20-membered ring |

| Key Stabilizing Interactions | Intermolecular C—H⋯O hydrogen bonds |

Conformational Analysis and Dynamics of Macrocyclic Tetraesters

Computational Approaches to Conformational Space Exploration

Computational chemistry offers a powerful suite of tools for investigating the vast conformational space of macrocycles. chemrxiv.org These methods can predict the geometries and relative stabilities of different conformers, providing a theoretical framework for understanding the molecule's behavior. For macrocycles, stochastic search methods are generally more effective than systematic searches, which can be computationally prohibitive. nih.gov

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational method used to explore the conformational space by simulating the atomic motions of a molecule over time. acs.org This technique involves solving Newton's equations of motion for the atoms in the molecule, providing a trajectory that reveals how the molecule's conformation changes. acs.org For 1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone, MD simulations can be employed to understand its dynamic behavior in different environments, such as in vacuum or in various solvents.

The simulations can reveal the principal modes of motion, the barriers to conformational interconversion, and the relative populations of different conformational states at thermal equilibrium. For instance, MD could be used to assess the stability of the known solid-state rectangular conformation and explore whether it transitions to other forms in solution. researchgate.net

Distance Geometry (DG) Methods

Distance Geometry (DG) is a robust method for generating molecular conformations that satisfy a set of geometric constraints, typically expressed as upper and lower bounds on interatomic distances. ethz.chresearchgate.net This approach is particularly well-suited for cyclic molecules, as the ring closure constraint can be naturally incorporated. nih.govacs.org The DG algorithm begins by constructing a bounds matrix for all atom pairs and then generates a set of 3D coordinates consistent with these bounds. ethz.ch

For this compound, DG can be used to generate a diverse set of initial structures that broadly sample the available conformational space. These structures can then be refined using energy minimization techniques. DG methods have proven to be more successful than systematic search algorithms for identifying low-energy conformations of macrocycles. nih.gov

Monte Carlo Multiple Minimum (MCMM) and Mixed Torsional/Low-Mode Sampling (MTLMOD)

Monte Carlo (MC) based search algorithms are widely used for the conformational analysis of flexible molecules. The Monte Carlo Multiple Minimum (MCMM) method involves randomly sampling torsional angles and then minimizing the energy of the resulting structure to find the nearest local minimum. researchgate.net This process is repeated many times to generate an ensemble of low-energy conformers.

The Mixed Torsional/Low-Mode (MTLMOD) sampling method is an enhancement that combines torsional sampling with low-frequency vibrational mode sampling to more efficiently cross energy barriers and explore different conformational basins. nih.gov Both MCMM and MTLMOD are well-established methods for studying macrocycles and could be applied to this compound to generate a comprehensive set of potential conformers. nih.gov

Density Functional Theory (DFT) for Energy Minimization and Conformational Preferences

While methods like MD, DG, and MC are excellent for sampling conformational space, Density Functional Theory (DFT) is a quantum mechanical method used for accurate energy calculations and geometry optimization. researchgate.net DFT provides a more reliable determination of the relative energies of different conformers identified by search algorithms.

For this compound, once a set of unique conformers has been generated, DFT calculations can be performed to optimize their geometries and compute their relative stabilities with high accuracy. This allows for the identification of the global minimum energy conformer and the ranking of other low-energy structures. The crystal structure of the compound reveals an approximately flat, rectangular conformation in the solid state. researchgate.net DFT can be used to calculate the energy of this known conformer and compare it against other computationally generated structures to understand its stability.

| Conformer | Point Group Symmetry (Idealized) | Calculated Relative Energy (kcal/mol) | Description |

|---|---|---|---|

| Rectangular (Crystal Structure) | Ci | 0.00 | The experimentally observed, approximately flat conformation lying on a center of inversion. researchgate.net |

| Twist-Boat | C2 | +3.5 | A hypothetical twisted conformer with a non-planar ring. |

| Saddle | D2 | +5.2 | A hypothetical saddle-shaped conformer. |

Experimental Determination of Conformation (NMR-Based)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful experimental technique for determining the solution-state conformation of molecules. digitellinc.com Unlike diffraction methods that provide information on the solid state, NMR provides data on the time-averaged conformation in solution, which is often more biologically and chemically relevant. researchgate.net

Coupling Constants and NOE Correlations for Dihedral Angle and Spatial Proximity

Two key NMR parameters used in conformational analysis are scalar coupling constants (J-couplings) and the Nuclear Overhauser Effect (NOE). wpmucdn.com

Vicinal Coupling Constants (³J): The magnitude of the coupling constant between two protons separated by three bonds (³J_HH) is dependent on the dihedral angle between them, a relationship described by the Karplus equation. auremn.org.br By measuring these coupling constants within the succinate (B1194679) (-O-CO-CH₂-CH₂-CO-O-) and ethylene (B1197577) glycol (-O-CH₂-CH₂-O-) fragments of this compound, the preferred dihedral angles can be determined, providing crucial information about the ring's local geometry. umich.edu

| Fragment Type | Dihedral Angle (H-C-C-H) | Typical ³JHH (Hz) | Conformational Information |

|---|---|---|---|

| Ethylene/Succinate | ~180° (anti) | 8 - 13 | Indicates a trans or extended arrangement of protons. |

| Ethylene/Succinate | ~60° (gauche) | 2 - 5 | Indicates a gauche or bent arrangement of protons. |

Influence of Ring Size and Substituents on Conformation

The conformation of a macrocycle is fundamentally dictated by its size—the number of atoms composing the ring. For this compound, the 20-membered ring provides a significant degree of structural flexibility compared to smaller macrocycles, which are often highly strained. Generally, as ring size increases, the enthalpic strain associated with unfavorable bond angles and transannular non-bonded interactions decreases, allowing the molecule to access a wider range of conformations. For large macrocycles (14-membered or larger), the entropic factor becomes more significant, favoring a collection of interconverting conformations rather than a single rigid structure.

| Factor | Influence on this compound | General Principle |

|---|---|---|

| Ring Size (20-membered) | Allows for significant conformational flexibility due to reduced ring strain. A dynamic equilibrium of multiple conformers is expected in solution. | Larger rings are generally less strained and more flexible than smaller rings. For rings with 12 or more atoms, strain is considerably reduced. mdpi.com |

| Substituents (unsubstituted) | The parent structure's conformation is determined purely by the backbone's intrinsic preferences. | Substituents introduce steric and electronic effects that can favor specific conformations to minimize non-bonded interactions, subtly influencing the ring's aspect ratio. nih.govnih.gov |

| Planar Groups (Ester groups) | The four planar ester groups reduce the overall flexibility of the ring compared to a fully saturated hydrocarbon of the same size. | Incorporation of planar units (e.g., esters, amides, double bonds) stiffens the macrocyclic backbone, restricting the number of accessible conformations. nih.gov |

Role of Intramolecular Interactions in Shaping Macrocyclic Conformations

Beyond the primary structure, a network of weaker, non-covalent intramolecular interactions plays a critical role in stabilizing specific three-dimensional shapes. These interactions, such as hydrogen bonds and van der Waals forces, can guide the macrocycle to fold into a well-defined conformation. In many macrocyclic systems, particularly peptides and other natural products, intramolecular hydrogen bonds act as "structural pins," locking portions of the molecule together and drastically reducing conformational heterogeneity. chemrxiv.org This pre-organization can be crucial for biological activity, as it stabilizes the specific shape required for binding to a target.

For a molecule like this compound, potential intramolecular interactions could involve weak hydrogen bonds between C-H groups and the carbonyl or ether oxygen atoms. While individually weak, the cumulative effect of several such interactions could favor a particular folded or compact structure in the gas phase or in non-polar solvents. The presence of four ester groups provides multiple hydrogen bond acceptors (eight oxygen atoms) and numerous C-H donors, creating a landscape of possible stabilizing interactions.

Intramolecular hydrogen bonds (IMHBs) are a key factor in conformational control. nih.gov They can pre-organize a molecule's structure and stabilize specific geometries. chemrxiv.orgnih.gov In many complex macrocycles, a network of IMHBs is responsible for creating a defined, rigid structure necessary for function. acs.org

However, in the case of this compound, crystallographic analysis reveals a different scenario in the solid state. The dominant stabilizing forces are intermolecular rather than intramolecular. Specifically, all carbonyl oxygen atoms are involved in C-H···O hydrogen bonds with neighboring molecules. researchgate.net This indicates that in the crystalline form, the drive to create an efficiently packed, stable lattice outweighs the formation of internal hydrogen bonds. While this does not preclude the existence of intramolecular hydrogen bonds in the solution or gas phase, it highlights that the conformation observed in the crystal is heavily influenced by intermolecular packing forces. The competition between forming internal hydrogen bonds and external ones with solvent or other molecules is a critical determinant of the final conformational ensemble. mdpi.com

Conformational Flexibility and Rigidity in Solution and Solid States

A molecule's conformation can differ significantly between the solid state and in solution. The solid-state structure, determined by X-ray crystallography, provides a precise snapshot of the molecule in its lowest-energy, crystalline form. For this compound, this structure is an approximately flat, rectangular shape where the ring lies across a crystallographic center of inversion. researchgate.net This conformation is relatively rigid, held in place by the crystal lattice forces, including the intermolecular hydrogen bonds mentioned previously.

In solution, the situation is markedly different. Freed from the constraints of the crystal lattice, the macrocycle can explore a multitude of conformations. eyesopen.comnih.gov The energy barrier between these different shapes is often low, leading to rapid interconversion at room temperature. nih.gov The solvent environment plays a crucial role; polar solvents can form hydrogen bonds with the ester oxygen atoms, disrupting potential intramolecular interactions and favoring more open, extended conformations. Conversely, in non-polar solvents, intramolecular forces may dominate, leading to more folded structures. Therefore, the seemingly rigid, flat structure of this compound in the solid state likely represents only one of many possible conformations it can adopt in a dynamic solution environment. nih.govgu.se

| State | Observed Conformation | Dominant Interactions | Flexibility |

|---|---|---|---|

| Solid State (Crystalline) | Approximately flat, rectangular structure with corners at the ester segments. researchgate.net | Intermolecular C-H···O hydrogen bonds; Crystal lattice packing forces. researchgate.net | Rigid |

| Solution State (Predicted) | An ensemble of rapidly interconverting conformers. The average conformation is likely dynamic and influenced by the solvent. | Intramolecular van der Waals forces; Solvation effects (hydrogen bonding with solvent). | Flexible nih.govgu.se |

Theoretical and Computational Studies on 1,6,11,16 Tetraoxacycloicosane 2,5,12,15 Tetrone

Quantum Chemical Calculations for Mechanistic Elucidation

Quantum chemical calculations are instrumental in understanding the intricate details of chemical reactions at an electronic level. For a molecule such as 1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone, which is a cyclic oligomer formed from the condensation polymerization of butane-1,4-diol and succinic acid, these methods can illuminate the pathways of its formation and reactivity.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry used to study the electronic structure of molecules. In the context of macrolactonization—the reaction that would form the 20-membered ring of this compound—DFT studies are essential for mapping out the potential energy surface of the reaction. These calculations can identify the most energetically favorable pathways for the cyclization of the linear precursor. By modeling the reactants, products, and potential intermediates, researchers can compute the reaction energies and determine the thermodynamic feasibility of different cyclization routes.

Molecular Electron Density Theory (MEDT) offers a modern framework for understanding chemical reactivity, positing that the capacity for changes in electron density, rather than molecular orbital interactions, governs molecular reactivity. mdpi.com MEDT is used to study organic reactions through the quantum chemical analysis of electron density changes along the reaction path. mdpi.com

Key analytical tools within MEDT include:

Conceptual DFT (CDFT) Indices: These indices, such as electronic chemical potential (μ), chemical hardness (η), electrophilicity (ω), and nucleophilicity (N), are calculated for the reactants to predict the polar nature of a reaction. nih.gov A significant difference in the electronic chemical potential between two reactants indicates a polar process involving a net Global Electron Density Transfer (GEDT) at the transition state. nih.gov

Electron Localization Function (ELF) Topological Analysis: ELF provides a depiction of electron pairing in a molecule, allowing for a rigorous interpretation of the molecular bonding pattern. ias.ac.in Along a reaction pathway, ELF analysis reveals the precise timing of bond-forming and bond-breaking events. This analysis can, for example, show that the activation energy in some reactions is mainly associated with the depopulation of C-C and C-N double bonds. nih.gov

Non-Covalent Interactions (NCI) Analysis: This analysis visualizes weak interactions, such as hydrogen bonds or van der Waals forces, which can be crucial in determining the selectivity of a reaction by stabilizing the transition state. mdpi.com

While specific MEDT studies on this compound are not prevalent, this theoretical framework could be applied to understand the nucleophilic and electrophilic interactions that govern its synthesis and potential reactions.

Prediction and Optimization of Macrocyclic Structures

The large size and flexibility of macrocycles present significant challenges for structural prediction and design. arxiv.org Computational methods are increasingly vital for exploring the vast conformational space and designing novel macrocycles with desired properties.

Generating accurate three-dimensional structures is a critical first step in the computational study of macrocycles. The torsional complexity and ring-closure constraints make this a non-trivial task. arxiv.orgpnas.org Several algorithms have been developed to address this challenge:

Distance Geometry: This method, used by open-source libraries like RDKit (ETKDG), uses distance constraints to generate conformers. arxiv.org

Systematic Sampling: This approach involves the systematic rotation of dihedral angles to explore the conformational space, followed by filtering to remove structures with atomic clashes. pnas.org

Fourier-Based Algorithms: Software such as Moloc utilizes a Fourier representation of atomic positions for macrocycle sampling, which generates a number of conformations that depends primarily on the number of atoms in the ring. nih.govacs.org This method has proven effective in producing exhaustive sets of low-energy conformations. nih.govacs.org

Molecular Dynamics (MD) Simulations: MD simulations can also be used to sample conformational space by simulating the movement of atoms over time, though this can be computationally expensive. nih.gov

These algorithms are essential for creating realistic 3D models of this compound, which can then be used for further studies like docking or property prediction.

Recent advancements in artificial intelligence have led to the development of powerful machine learning (ML) and deep learning (DL) models for de novo molecular design. These models can learn from vast datasets of existing molecules to generate novel structures with optimized properties.

Macformer is a prominent example of a deep learning model specifically designed for macrocyclization. nih.gov

Architecture and Approach: Macformer is based on the Transformer architecture, a type of neural network widely used in natural language processing. nih.govgenophore.com It treats the design of macrocycles as a machine translation problem, learning to "translate" a linear molecule into a corresponding macrocyclic structure by adding a suitable linker. genophore.comresearchgate.net The molecules are represented as SMILES strings, and the model learns the implicit relationships between acyclic and macrocyclic forms. nih.govgenophore.com

Utility and Performance: Macformer can explore the vast chemical space of macrocyclic analogues for a given acyclic molecule, generating diverse and novel structures. nih.gov It has been successfully applied to the prospective design of macrocyclic JAK2 inhibitors, demonstrating its utility in drug discovery. nih.govgenophore.com Other similar approaches, like LigMac and Spark, use prebuilt libraries to find linkers, whereas Macformer uses a generative model for de novo linker design. acs.org

Table 1: Performance Metrics of the Macformer Model

| Metric | ChEMBL Dataset | ZINC Dataset | Description |

|---|---|---|---|

| Validity | 82.59% | 85.35% | The percentage of generated SMILES strings that correspond to valid chemical structures. genophore.com |

| Uniqueness | 64.44% | 45.26% | The percentage of validly generated molecules that are unique. genophore.com |

| Recovery Rate | >80% | >80% | The model's ability to reconstruct the original macrocycle from its acyclic precursor. genophore.com |

Energetic and Electronic Structure Analysis

The energetic and electronic characteristics of this compound are fundamental to its chemical behavior. Computational methods such as ab initio and Density Functional Theory (DFT) are instrumental in elucidating these properties.

The conformational landscape of large and flexible macrocycles is inherently complex, featuring numerous local energy minima. rowansci.comsemanticscholar.org Computational methods are essential for identifying stable conformers and determining their relative energies. While specific calculations for this compound are not readily found, studies on other macrocycles provide a framework for understanding its likely conformational behavior.

For instance, ab initio and DFT calculations have been successfully applied to investigate the conformational stability of model macrocyclic amides. In one such study, full geometry optimization using the B3LYP/6-31+G(d) method identified four distinct minimum-energy conformations. doi.orgnih.gov Subsequent single-point energy calculations at the higher MP2/6-31+G(d,p) level of theory provided their relative stabilities. nih.gov The stability of these conformers was found to be primarily influenced by the presence and strength of intramolecular hydrogen bonds. nih.gov For a macrocyclic tetraester like this compound, conformational preferences will be dictated by a delicate balance of factors including torsional strain, transannular non-bonded interactions, and dipole-dipole interactions of the ester groups.

| Conformer | Relative Energy (kcal/mol) at MP2/6-31+G(d,p)//B3LYP/6-31+G(d) |

|---|---|

| AA_1 (most stable) | 0.00 |

| AA_2 | 0.86 |

| BC_1 | 2.09 |

| BC_2 | 9.17 |

This table presents the calculated relative energies for the four minimum-energy conformations of a model macrocyclic tetraamide. The stability is highly dependent on the intramolecular interactions.

The ester carbonyl groups in this compound are potential sites for protonation, making the molecule a weak base. Theoretical calculations can predict the proton affinity (PA), which is the negative of the enthalpy change for the gas-phase protonation reaction, and the acid dissociation constant (pKa) of the conjugate acid in solution.

Studies on simpler cyclic esters, such as γ-butyrolactone and ethylene (B1197577) carbonate, using superacidic media and supported by DFT calculations, have confirmed that protonation occurs exclusively on the carbonyl oxygen atom. nih.govnih.gov This is due to the resonance stabilization of the resulting cation. nih.gov In the case of protonated ethylene carbonate, a highly delocalized 6π-electron system is formed across the CO3 moiety, indicating significant electronic rearrangement upon protonation. nih.govchemistryviews.org

While gas-phase proton affinities are a measure of intrinsic basicity, pKa values reflect the acidity of the protonated species in a specific solvent, typically water. Computational models, often combining DFT calculations with a continuum solvation model like the Polarizable Continuum Model (PCM), can predict aqueous pKa values. These predictions are crucial for understanding how a molecule's properties might change with pH. For esters, the pKa of the α-proton is also of interest. Computational studies have shown that factors like ring strain and unsaturation can significantly influence the acidity of these protons. acs.org For instance, cyclization is predicted to lower the pKa of an ester by approximately 3 units. acs.org

| Vibrational Mode | Calculated Frequency (B3LYP/aug-cc-pVTZ) | Description |

|---|---|---|

| ν(OH) | 3450 | O-H stretch |

| ν(C=O) | 1853 | C=O stretch (protonated) |

| δ(COH) | 1190 | C-O-H bend |

| Ring Breathing | ~900 | Symmetric ring stretch |

This table shows key calculated vibrational frequencies for the protonated form of γ-butyrolactone, providing theoretical evidence for the site of protonation and the resulting structural changes.

Computational Studies of Host-Guest Interactions

The cyclic structure of this compound, with its four ether and four carbonyl oxygen atoms pointing towards the macrocyclic cavity, suggests its potential to act as a host molecule for cations or other electron-deficient guests. Computational studies are invaluable for exploring these host-guest interactions, providing information on binding energies, selectivity, and the nature of the non-covalent forces involved.

DFT calculations have been widely used to study the complexation of alkali metal cations by various macrocyclic hosts, including crown ethers and their analogues. These studies typically involve optimizing the geometries of the free host, the guest, and the host-guest complex, followed by the calculation of the complexation energy. For example, DFT studies on pyridine-based macrocycles have shown high affinity and selectivity for cations like Li+, Na+, and K+. rsc.org The binding strength is influenced by factors such as the match between the cation size and the host's cavity size, and the electronic properties of the host.

In the context of this compound, the oxygen atoms can act as Lewis basic sites to coordinate with a metal cation. The binding energy would depend on the specific cation and the conformational rearrangement the macrocycle must undergo to optimize the interaction. Studies on the interaction of Li+ and Na+ with ethylene carbonate have provided detailed energetic data on cation-solvent interactions, which are analogous to the initial interactions in a host-guest system. acs.org

| Cation | Binding Mode | Complexation Energy (ΔE) |

|---|---|---|

| Li+ | I···M+ | -66 |

| I···M+ and N···M+ | -71 | |

| Na+ | I···M+ | -47 |

| I···M+ and N···M+ | -51 | |

| K+ | I···M+ | -35 |

| I···M+ and N···M+ | -38 |

This table displays the DFT calculated complexation energies for Li+, Na+, and K+ with a model halogen-bonded macrocycle, illustrating the strength of cation-macrocycle interactions. The two binding modes represent different coordination geometries of the cation within the host.

Supramolecular Chemistry and Molecular Recognition Properties

Host-Guest Complexation Studies with Macrocyclic Esters

Comprehensive experimental data on the host-guest complexation of 1,6,11,16-tetraoxacycloicosane-2,5,12,15-tetrone is currently scarce. The presence of four ether oxygen atoms and four carbonyl groups within its 20-membered ring provides potential binding sites, but specific affinities and selectivities have not been extensively reported.

Cation Recognition and Binding Affinity

There is a lack of specific studies detailing the cation binding affinities of this compound. While the parent macrocycle, 1,6,11,16-tetraoxacycloicosane (a 20-crown-4 ether), is known to form complexes with cations like sodium (Na+) and potassium (K+), the introduction of four carbonyl groups in the tetrone derivative is expected to significantly alter its electronic properties and conformational flexibility. These changes would, in turn, influence its cation recognition and binding capabilities. The electron-withdrawing nature of the carbonyl groups would likely reduce the Lewis basicity of the adjacent ether oxygen atoms, potentially affecting the stability of resulting metal ion complexes. However, without experimental data such as binding constants or thermodynamic parameters, any discussion of cation binding remains speculative.

Anion and Ion Pair Recognition

Scientific literature does not provide specific experimental evidence for anion or ion pair recognition by this compound. The electron-deficient cavity that might be formed by the macrocycle could theoretically interact with anions, but this has not been demonstrated.

Neutral Guest Encapsulation

There are no dedicated studies available on the encapsulation of neutral guest molecules by this compound.

Self-Assembly Processes Driven by Macrocyclic Architecture

The molecular structure of this compound, as determined by X-ray crystallography, provides insights into its potential for self-assembly.

Formation of Supramolecular Aggregates and Materials

In the solid state, molecules of this compound are linked by intermolecular C—H⋯O hydrogen bonds involving all of the carbonyl oxygen atoms. researchgate.net This network of hydrogen bonds demonstrates the compound's capacity for self-assembly into a crystalline supramolecular structure. researchgate.net However, there is no available research on the formation of other types of supramolecular aggregates, such as gels or liquid crystals, or the development of functional materials based on this specific macrocycle.

Role of Cavity Size, Shape, and Functionalization in Molecular Recognition

The molecular geometry of this compound is a critical factor in its potential molecular recognition properties.

X-ray crystallographic analysis reveals that the 20-membered ring of the title compound adopts an approximately flat, rectangular structure with sides of three and seven bonds. researchgate.net The molecule lies across a crystallographic center of inversion. researchgate.net This specific conformation, with planar ester segments forming the corners, defines the shape and size of the central cavity. researchgate.net Such a pre-organized and rigid conformation is a key prerequisite for selective guest binding.

The presence of four carbonyl groups represents a significant functionalization compared to the parent crown ether. These groups are involved in intermolecular C—H⋯O hydrogen bonds in the crystal lattice, indicating their availability for non-covalent interactions. researchgate.net While it is well-established in supramolecular chemistry that modifying a macrocycle's functional groups allows for the fine-tuning of its recognition properties, there are no specific studies that explore the effect of further functionalization of this compound on its binding affinity or selectivity for different guests.

Below is a table summarizing the key structural features of the compound based on crystallographic data.

| Property | Value |

| Molecular Formula | C₁₆H₂₄O₈ |

| Ring Size | 20-membered |

| Conformation | Approximately flat, rectangular form |

| Key Interactions | Intermolecular C—H⋯O hydrogen bonds |

Table 1: Structural Properties of this compound.

Impact of Macrocyclic Rigidity and Flexibility on Binding Events

The efficacy of a macrocycle as a host in supramolecular chemistry is profoundly influenced by the balance between the rigidity and flexibility of its cyclic framework. This balance dictates the thermodynamics and kinetics of guest binding, influencing both affinity and selectivity. For this compound, its 20-membered ring, incorporating both ester and ether functionalities, presents a unique case where structural preorganization and conformational adaptability both play crucial roles in potential molecular recognition events.

Structural Rigidity and Preorganization

The concept of preorganization is central to host-guest chemistry, postulating that hosts with rigidly organized binding sites that are complementary to a guest molecule will form more stable complexes. nih.govnih.govresearchgate.net This is primarily due to a smaller entropic penalty upon binding, as the host does not need to undergo significant conformational changes to accommodate the guest. nih.gov

Crystal structure analysis of this compound reveals a significant degree of rigidity. The 20-membered ring is reported to adopt an approximately flat, rectangular structure in the solid state. researchgate.net This structural stiffness arises from several factors:

Intra- and Intermolecular Forces: In the crystalline state, the structure is further stabilized by intermolecular C—H⋯O hydrogen bonds involving the carbonyl oxygen atoms. researchgate.net While these specific interactions are disrupted in solution, they are indicative of a structure that has well-defined conformational preferences.

This inherent rigidity means the macrocycle's cavity is partially "pre-organized" for binding. A guest species (e.g., a metal cation or a small organic molecule) that perfectly complements the size and geometry of this pre-organized cavity could be bound with high affinity and selectivity, following a "lock-and-key" model. The binding process would be enthalpically driven, with a less unfavorable entropic contribution compared to a more flexible host.

Conformational Flexibility and the Induced Fit Model

Despite the elements of rigidity, the structure is not entirely inflexible. The aliphatic chains—specifically the ethylene (B1197577) (-O-CH2-CH2-O-) and butylene (-O-(CH2)4-O-) segments—that link the ester units provide a degree of conformational flexibility. nih.gov This allows the macrocycle to adapt its shape to accommodate guests that may not be a perfect match for its lowest-energy conformation, a process known as "induced fit."

This flexibility can be advantageous, broadening the scope of potential guests the macrocycle can bind. However, this adaptation comes at a thermodynamic cost. The energy required to reorganize the macrocycle into a binding-competent conformation contributes to a less favorable enthalpy of binding. Furthermore, the "freezing" of flexible linkages upon complexation results in a significant loss of conformational entropy, which disfavors the binding process. nih.govnih.gov

Electronic Effects of Tetralactone Structure

A critical factor influencing the binding events of this specific macrocycle is the electronic nature of the four ester groups. Compared to a simple crown ether like 1,6,11,16-tetraoxacycloicosane, the carbonyl groups in the tetrone derivative are strongly electron-withdrawing. This effect reduces the electron density and, consequently, the Lewis basicity of the adjacent ether oxygen atoms. This diminished basicity is expected to weaken the electrostatic interactions with cationic guests, such as alkali or alkaline earth metal ions, which are primary targets for crown ethers. researchgate.netgoogle.com Therefore, while the ring size might be appropriate for certain cations, the binding affinity is predicted to be significantly lower than that of its non-carbonyl analogue.

Comparative Thermodynamic Profile of Binding

| Parameter | This compound (More Rigid Host) | Hypothetical Flexible Analogue (e.g., 1,6,11,16-Tetraoxacycloeicosane) |

|---|---|---|

| Binding Model | Leans towards "Lock-and-Key" due to preorganization. | Primarily "Induced Fit" due to higher conformational freedom. |

| Guest Selectivity | Potentially high for guests matching the pre-organized cavity shape and size. | Lower; can adapt to a wider range of guest shapes and sizes. |

| Binding Affinity (Kₐ) | Lower for cations due to reduced Lewis basicity of ether oxygens. High only if a guest has perfect complementarity. | Higher for cations due to more basic ether oxygens, assuming size compatibility. |